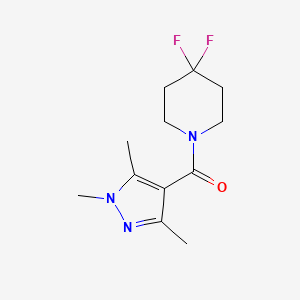![molecular formula C12H16FN3 B6427147 4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline CAS No. 2034514-39-9](/img/structure/B6427147.png)
4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline, also known as FMAT, is a novel organic compound that has been studied for its potential applications in the field of medicinal chemistry. FMAT is a member of the quinazoline family, and is composed of an azetidine ring and a quinazoline ring. It has been studied for its ability to act as an agonist at the 5-HT2A receptor, and has been found to have a number of different biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline has been studied for its potential applications in the field of medicinal chemistry. It has been found to have a number of different biochemical and physiological effects, and has been studied for its ability to act as an agonist at the 5-HT2A receptor. This makes it a potential target for the development of novel therapeutic agents. Additionally, 4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline has been studied for its potential use in cancer research, as it has been found to have antiproliferative activity against several cancer cell lines.
Mecanismo De Acción
The mechanism of action of 4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline is still largely unknown. However, it is believed to act as an agonist at the 5-HT2A receptor, which is a G-protein coupled receptor that is involved in the regulation of a variety of physiological and biochemical processes. It is thought that 4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline binds to this receptor and activates it, resulting in the activation of downstream signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline have been studied in a number of different systems. It has been found to have a number of different effects, including the inhibition of the enzyme monoamine oxidase, the inhibition of the enzyme acetylcholinesterase, and the activation of the enzyme adenylate cyclase. Additionally, it has been found to have an effect on the release of neurotransmitters, such as serotonin and dopamine, and to have an effect on the activity of the 5-HT2A receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline in laboratory experiments include its high efficiency and yield, as well as its availability. Additionally, it is relatively inexpensive, making it a cost-effective option for researchers. However, there are some limitations to using 4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline in laboratory experiments. For example, it is not approved for use in humans, and its mechanism of action is still not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are a number of potential future directions for research on 4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline. These include further investigation into its mechanism of action, as well as its potential applications in the development of novel therapeutic agents. Additionally, further research could be conducted into its potential use in cancer research, as well as its potential effects on other physiological and biochemical processes. Additionally, further research could be conducted into the potential side effects of using 4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline in laboratory experiments.
Métodos De Síntesis
4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline can be synthesized using a variety of methods. One of the most common methods used is the “one-pot” method, which involves the reaction of a 3-fluoromethyl-azetidine with a quinazoline ring in the presence of a base and a catalyst. This method has been found to be highly efficient and yields high yields of the desired product. Other methods used to synthesize 4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline include the “two-step” method, which involves the reaction of a 3-fluoromethyl-azetidine with a quinazoline ring in two separate steps, and the “three-step” method, which involves the reaction of a 3-fluoromethyl-azetidine with a quinazoline ring in three separate steps.
Propiedades
IUPAC Name |
4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3/c13-5-9-6-16(7-9)12-10-3-1-2-4-11(10)14-8-15-12/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSIVLPWZRBKSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CC(C3)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzenesulfonamide](/img/structure/B6427067.png)
![N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B6427068.png)
![3-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6427085.png)
![4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6427100.png)




![1-[4-(2-fluoroethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B6427133.png)
![4-cyclopropyl-1-[1-(furan-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole](/img/structure/B6427163.png)
![6-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6427168.png)
![4-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-3-fluoropyridine](/img/structure/B6427174.png)
![4-cyclopropyl-1-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole](/img/structure/B6427177.png)
![6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B6427184.png)